![molecular formula C16H16O3 B1362944 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-34-7](/img/structure/B1362944.png)
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde
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Description
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 g/mol . The IUPAC name for this compound is 4-methoxy-3-[(4-methylphenyl)methoxy]benzaldehyde . The InChI code for this compound is 1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-9-14(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde consists of a benzene ring substituted with a methoxy group (OCH3), a formyl group (CHO), and a [(4-methylbenzyl)oxy] group . The compound has no defined atom stereocenter count and no defined bond stereocenter count .Physical And Chemical Properties Analysis
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde has a molecular weight of 256.30 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 256.109944368 g/mol . The topological polar surface area is 35.5 Ų . The compound has a heavy atom count of 19 . The complexity of the molecule is 271 .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a reagent or building block in the synthesis of peptides or small molecules that interact with proteins to help understand their role in biological processes .
Organic Synthesis
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde: is an important intermediate in the synthesis of complex organic molecules. Its structure is particularly useful for introducing methoxy and benzyloxy functional groups into target molecules, which can significantly alter their chemical properties .
Pharmaceutical Development
In pharmaceutical research, this compound can be used to create analogs of existing drugs or to develop new therapeutic agents. Its benzyloxy and aldehyde groups are valuable for constructing pharmacophores, which are parts of a molecular structure that is responsible for its biological activity .
Neurotrophic Compound Synthesis
It has been used in the enantioselective synthesis of neurotrophic compounds like (-)-talaumidin. These compounds are vital for studying nerve growth and development, and they have potential therapeutic applications in neurodegenerative diseases .
Agrochemical Production
The compound’s structural features make it suitable for the synthesis of agrochemicals. These chemicals are essential for protecting crops from pests and diseases, and for improving agricultural productivity .
Dye and Pigment Industry
In the dye and pigment industry, 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde can be used to synthesize colorants for various applications, including textiles, inks, and plastics. The methoxy group, in particular, can influence the hue and stability of the dye .
Perfume and Fragrance Chemistry
This compound can also be used in the synthesis of fragrance chemicals. The methoxy group is known to impart sweet, floral notes, which are desirable in perfumery .
Plastic Additive Research
Finally, it finds application in the development of plastic additives. These additives can improve the physical properties of plastics, such as flexibility, strength, and resistance to degradation .
properties
IUPAC Name |
4-methoxy-3-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-16-9-14(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWQRDCJDZEGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341144 |
Source
|
Record name | 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
351066-34-7 |
Source
|
Record name | 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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